molecular formula C18H28P2 B164695 (S,S)-Methyl-DUPHOS CAS No. 136735-95-0

(S,S)-Methyl-DUPHOS

Cat. No.: B164695
CAS No.: 136735-95-0
M. Wt: 306.4 g/mol
InChI Key: AJNZWRKTWQLAJK-VGWMRTNUSA-N
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Description

(S,S)-Methyl-DUPHOS is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is a member of the class of compounds known as phosphine ligands, which are widely used in coordination chemistry and homogeneous catalysis. The compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S,S)-Methyl-DUPHOS can be synthesized through a multi-step process involving the reaction of appropriate phosphine precursors with chiral diols. The synthesis typically involves the following steps:

    Formation of the Phosphine Precursor: This step involves the reaction of a suitable phosphine source with a halogenated compound to form the phosphine precursor.

    Chiral Diol Addition: The phosphine precursor is then reacted with a chiral diol under controlled conditions to form the chiral phosphine ligand.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S,S)-Methyl-DUPHOS undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.

    Substitution: this compound can undergo substitution reactions where one of the ligands is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenated compounds and are carried out under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields phosphine oxides, while reduction reactions can produce various reduced phosphine derivatives.

Scientific Research Applications

(S,S)-Methyl-DUPHOS has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: this compound is used in the synthesis of chiral drugs and pharmaceuticals, contributing to the development of new therapeutic agents.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for the synthesis of chiral polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S,S)-Methyl-DUPHOS involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form chiral metal complexes, which then participate in various catalytic cycles. The chiral environment created by this compound induces enantioselectivity in the reactions, leading to the preferential formation of one enantiomer over the other. This is achieved through the precise spatial arrangement of the ligand around the metal center, influencing the transition state of the reaction.

Comparison with Similar Compounds

    (R,R)-Methyl-DUPHOS: The enantiomer of (S,S)-Methyl-DUPHOS, used in similar applications but with opposite enantioselectivity.

    BINAP: Another chiral phosphine ligand widely used in asymmetric catalysis.

    DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.

Uniqueness: this compound is unique due to its high enantioselectivity and versatility in various catalytic processes. Its ability to form stable complexes with a wide range of metal centers makes it a valuable tool in asymmetric synthesis. Additionally, the compound’s chiral nature allows for the selective synthesis of enantiomerically pure products, which is crucial in the development of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZWRKTWQLAJK-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159910
Record name Methyl-duphos, (S,S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136735-95-0
Record name Methyl-duphos, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136735950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-duphos, (S,S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5S,2'S,5'S)-1,1'-benzene-1,2-diylbis(2,5-dimethylphospholane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-DUPHOS, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL745J99SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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